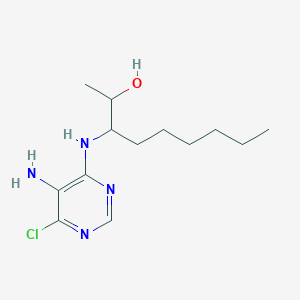
Methyl (3-hydroxy-3-methylpent-4-en-1-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate is an organic compound with a unique structure that includes a carbamate group attached to a hydroxy-methylpent-4-enyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (3-hydroxy-3-methylpent-4-en-1-yl)carbamate typically involves the reaction of a suitable carbamate precursor with a hydroxy-methylpent-4-enyl derivative. The reaction conditions often include the use of a base to facilitate the nucleophilic attack on the carbamate carbonyl group. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like thionyl chloride and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions include carbonyl compounds, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl (3-hydroxy-3-methylpent-4-en-1-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and carbamate groups play crucial roles in these interactions, often forming hydrogen bonds and other non-covalent interactions with the target molecules. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl N-(3-hydroxy-3-methylbut-2-enyl)carbamate
- Methyl N-(3-hydroxy-3-methylpent-2-enyl)carbamate
- Methyl N-(3-hydroxy-3-methylhex-4-enyl)carbamate
Uniqueness
Methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate is unique due to its specific structural features, such as the position of the hydroxy group and the length of the carbon chain. These features influence its reactivity and interactions with other molecules, making it distinct from similar compounds.
Properties
CAS No. |
116699-61-7 |
|---|---|
Molecular Formula |
C8H15NO3 |
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl N-(3-hydroxy-3-methylpent-4-enyl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-4-8(2,11)5-6-9-7(10)12-3/h4,11H,1,5-6H2,2-3H3,(H,9,10) |
InChI Key |
QRQWDOJMFIOUTJ-UHFFFAOYSA-N |
SMILES |
CC(CCNC(=O)OC)(C=C)O |
Canonical SMILES |
CC(CCNC(=O)OC)(C=C)O |
Synonyms |
Carbamic acid, (3-hydroxy-3-methyl-4-pentenyl)-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-[(hydroxyamino)methylidene]pyridin-3-one](/img/structure/B53063.png)










![6-(2,6-dimethylphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B53085.png)
![N-[4-(2-chloroacetyl)-2-nitrophenyl]acetamide](/img/structure/B53089.png)

